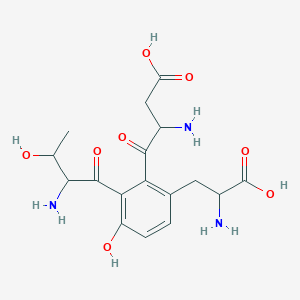
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine, commonly known as NTDT, is a naturally occurring peptide that was first isolated from human urine in 1977. The peptide has been found to have various biological activities, including immunomodulatory, antitumor, and anti-inflammatory effects. NTDT has been the subject of extensive research in recent years due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of NTDT is not fully understood. However, studies have suggested that NTDT may act through the activation of immune cells and the inhibition of pro-inflammatory cytokines. NTDT has also been found to interact with cell surface receptors, including integrins and CD36, which may play a role in its biological effects.
生化学的および生理学的効果
NTDT has been found to have various biochemical and physiological effects. Studies have shown that NTDT can modulate the immune response, including the activation of natural killer cells and the production of cytokines. NTDT has also been found to have antitumor effects, including the inhibition of tumor cell growth and the induction of apoptosis. In addition, NTDT has been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using NTDT in lab experiments is its ability to modulate the immune response. This makes it a valuable tool for studying the immune system and developing new immunotherapies. However, one limitation of using NTDT is its complex structure, which can make synthesis and purification challenging.
将来の方向性
There are several future directions for research on NTDT. One area of interest is the development of NTDT-based immunotherapies for cancer and other diseases. Another area of interest is the study of NTDT's interactions with cell surface receptors, which may provide insight into its mechanism of action. Additionally, further research is needed to understand the potential side effects of NTDT and its long-term safety.
合成法
NTDT can be synthesized through solid-phase peptide synthesis or enzymatic methods. Solid-phase peptide synthesis involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and cleavage from the resin. Enzymatic methods involve the use of enzymes to catalyze the condensation of amino acids to form the peptide bond.
科学的研究の応用
NTDT has been extensively studied for its potential therapeutic applications. Studies have shown that NTDT has immunomodulatory effects, including the ability to stimulate the production of cytokines and enhance the activity of natural killer cells. NTDT has also been found to have antitumor effects, including the ability to inhibit tumor cell growth and induce apoptosis. In addition, NTDT has been shown to have anti-inflammatory effects, including the ability to inhibit the production of pro-inflammatory cytokines.
特性
CAS番号 |
115053-54-8 |
|---|---|
製品名 |
N-(N-L-Threonyl-L-alpha-aspartyl)-L-tyrosine |
分子式 |
C17H23N3O8 |
分子量 |
397.4 g/mol |
IUPAC名 |
3-amino-4-[6-(2-amino-2-carboxyethyl)-2-(2-amino-3-hydroxybutanoyl)-3-hydroxyphenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H23N3O8/c1-6(21)14(20)16(26)13-10(22)3-2-7(4-9(19)17(27)28)12(13)15(25)8(18)5-11(23)24/h2-3,6,8-9,14,21-22H,4-5,18-20H2,1H3,(H,23,24)(H,27,28) |
InChIキー |
GGQSZBNRCFTMLZ-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)C1=C(C=CC(=C1C(=O)C(CC(=O)O)N)CC(C(=O)O)N)O)N)O |
正規SMILES |
CC(C(C(=O)C1=C(C=CC(=C1C(=O)C(CC(=O)O)N)CC(C(=O)O)N)O)N)O |
同義語 |
N-(N-L-threonyl-L-alpha-aspartyl)-L-tyrosine SPA-S-646 Thr-Asp-Tyr threonyl-aspartyl-tyrosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



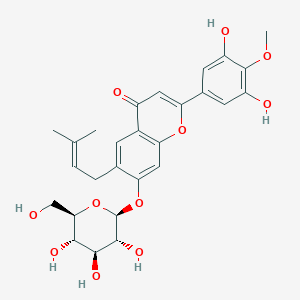
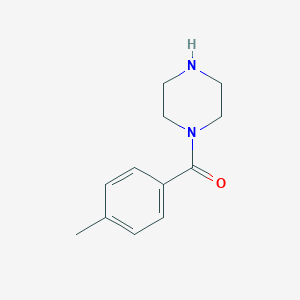
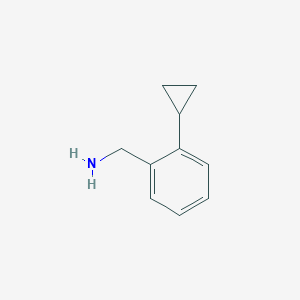
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
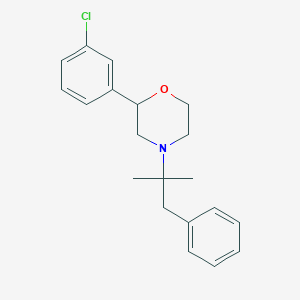
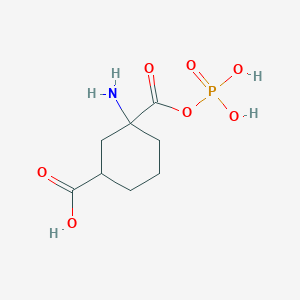
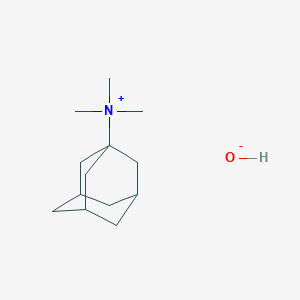
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
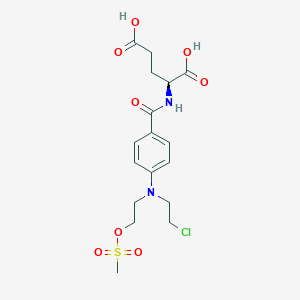
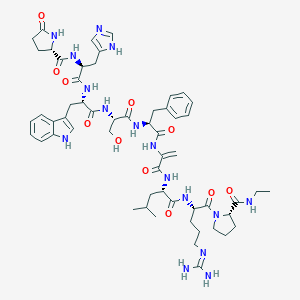
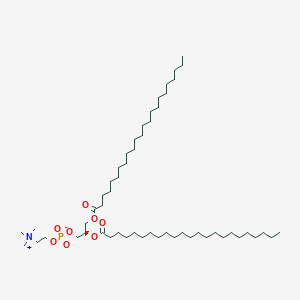
![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
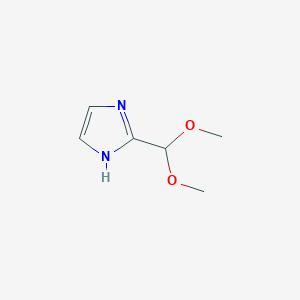
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)